molecular formula C8H6F3NO B3033966 2-Amino-5-(trifluoromethyl)benzaldehyde CAS No. 1288999-05-2

2-Amino-5-(trifluoromethyl)benzaldehyde

Cat. No.: B3033966
CAS No.: 1288999-05-2
M. Wt: 189.13 g/mol
InChI Key: MBAZNCYHVGXQLH-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H6F3NO It is characterized by the presence of an amino group at the second position and a trifluoromethyl group at the fifth position on a benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(trifluoromethyl)benzaldehyde typically involves the introduction of the trifluoromethyl group and the amino group onto the benzaldehyde ring. One common method involves the nitration of 2-(trifluoromethyl)benzaldehyde followed by reduction to introduce the amino group. The reaction conditions often include the use of nitrating agents such as nitric acid and reducing agents like hydrogen gas in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring environmental safety during production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-5-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-3-(trifluoromethyl)benzaldehyde
  • 2-Amino-4-(trifluoromethyl)benzaldehyde
  • 2-Amino-6-(trifluoromethyl)benzaldehyde

Comparison: 2-Amino-5-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

2-amino-5-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAZNCYHVGXQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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